1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid
Description
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(3-sulfamoylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) |
InChI Key |
FLNQBKWJOGAQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Introduction of the Sulfamoylphenyl Group
The key functionalization to obtain 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid involves coupling the cyclopropanecarboxylic acid derivative with a sulfamoyl-substituted phenyl moiety:
Acyl Chloride Intermediate Formation:
Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using chlorinating agents such as thionyl chloride at 50–100 °C without solvents or catalysts. This intermediate is isolated by distillation with high purity (90–96% yield).Coupling with Sulfonamide:
The acyl chloride is then reacted with sulfonamide derivatives in the presence of a base such as triethylamine (TEA) in anhydrous solvents like dichloromethane to form the amide bond. This step typically achieves good yields (~80%).Hydrolysis to Carboxylic Acid:
The amide intermediate can be hydrolyzed under basic conditions (e.g., 1 M NaOH in ethanol-water mixture) to yield the target 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid.
Alternative Synthetic Routes and Improvements
Nitrosation and Deprotection Method:
A method for synthesizing 1-hydroxycyclopropanecarboxylic acid derivatives involves dissolving a protected precursor in aqueous sulfuric acid, catalyzed by sodium nitrite, followed by deprotection to yield the hydroxy acid. This method emphasizes mild conditions, scalability, and improved yields with reduced pollution. Although focused on hydroxy derivatives, the approach informs potential modifications for sulfamoyl derivatives.Amidation without Solvents or Catalysts:
Amidation of cyclopropanecarboxylic acid with ammonia can be performed solvent- and catalyst-free at 180–260 °C and 10–100 bar pressure, simplifying purification and reducing costs. This approach may be adapted for sulfonamide coupling steps.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The oxidation method for cyclopropanecarboxaldehyde is advantageous due to the absence of catalysts and solvents, reducing environmental impact and simplifying product isolation. The process also effectively removes crotonaldehyde impurities, enhancing product purity.
- The sulfonium ylide approach offers a novel, stable intermediate route that can be conducted under mild conditions, potentially improving safety and scalability.
- The acyl chloride intermediate is a versatile and high-yielding precursor for coupling with sulfonamide groups, a critical step in forming the target compound.
- Hydrolysis and amidation steps are well-established, with options for solvent-free and catalyst-free conditions that improve cost efficiency and reduce purification complexity.
- The nitrosation and deprotection method, while focused on hydroxy derivatives, provides insights into mild and scalable synthetic strategies that could be adapted for sulfamoyl derivatives.
Chemical Reactions Analysis
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Physicochemical Properties
Notes:
- Brominated and fluorinated derivatives exhibit distinct electronic effects, influencing their NMR profiles and reactivity .
Antimicrobial and Enzyme Inhibition
- Cyclopropane-1,1-dicarboxylic acid: Acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), critical in ethylene biosynthesis .
- 2-Methyl cyclopropanecarboxylic acid (MCA) : Demonstrates weaker ACO inhibition compared to cyclopropane-1,1-dicarboxylic acid, highlighting the importance of substituent positioning .
Metabolism
Cyclopropane rings are metabolically labile. Studies on cyclopropanecarboxylic acid in Fusarium oxysporum reveal ring cleavage via hydration to form γ-hydroxybutyric acid, a pathway mediated by cell-free extracts . Sulfamoyl-substituted derivatives may undergo similar degradation, though the -SO₂NH₂ group could alter enzymatic recognition.
Biological Activity
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in antimicrobial therapies. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound acts primarily as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. By inhibiting OASS, 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid may disrupt bacterial growth, making it a candidate for use as an adjuvant in antibiotic therapies. The structural analysis indicates that it competes with the amino acid substrate for binding at the active site of OASS, which is crucial for its inhibitory action .
Biological Activity Overview
The biological activity of 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition Studies : A study reported that derivatives of 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid showed significant inhibitory effects on OASS isoforms, with some compounds achieving low nanomolar IC50 values. The study emphasized the importance of substituents at the 3' position for enhancing inhibitory potency .
- Antimicrobial Activity : Research demonstrated that certain derivatives could act as effective colistin adjuvants against multidrug-resistant bacteria. The fractional inhibitory concentration (FIC) index indicated synergistic interactions, suggesting that these compounds could enhance the efficacy of existing antibiotics .
- Cytotoxicity Assessment : In vitro tests revealed varying degrees of cytotoxicity among different derivatives. Compounds with lower toxicity profiles were prioritized for further development, highlighting the need for careful evaluation in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
